1.6-Fold Improvement in Human Liver Microsomal Stability over the Non-Fluorinated Indazole Analog
In a direct head-to-head comparison within the same study, the installation of a 6-fluoro substituent on the indazole core (as in compound 26, derived from the 6-fluoroindazole building block) increased the percentage of parent compound remaining after 30-minute incubation with human liver microsomes from 52% (compound 19, X = H) to 84% (compound 26, X = F), a 1.6-fold improvement [1]. This reduction in oxidative decomposition was a primary design goal to block metabolism of the electron-rich indazole core and mitigate the risk of reactive metabolite formation [1].
| Evidence Dimension | Metabolic stability: % parent remaining after 30 min incubation with human liver microsomes |
|---|---|
| Target Compound Data | Compound 26 (6-fluoroindazole derivative): 84% remaining |
| Comparator Or Baseline | Compound 19 (non-fluorinated indazole, X = H): 52% remaining |
| Quantified Difference | 32 percentage-point absolute improvement; 1.6-fold relative improvement |
| Conditions | Human liver microsomes, 30-minute incubation, assessed by HRMS/MS2 fragmentation analysis (Merck & Co., Inc.) |
Why This Matters
Procurement of the 6-fluoro building block is essential when downstream candidates require enhanced metabolic stability to achieve adequate pharmacokinetic profiles, as the non-fluorinated analog provides substantially less protection against hepatic oxidative metabolism.
- [1] Liu, K.; Kurukulasuriya, R.; Dykstra, K. et al. Development of indazole mineralocorticoid receptor antagonists and investigation into their selective late-stage functionalization. Bioorg. Med. Chem. Lett. 2019, 29, 1854–1858. See text: 'installation of a 6-fluoro substituent indeed reduced the amount of observed decomposition in 30-minute incubations with human liver microsomes (52% remaining for 19, X = H; versus 84% remaining for 26, X = F).' View Source
